3-Bromo-2-isocyanatobenzonitrile
Description
3-Bromo-2-isocyanatobenzonitrile is a benzonitrile derivative featuring a bromine atom at the 3-position, an isocyanate group (-NCO) at the 2-position, and a nitrile (-CN) substituent. The isocyanate group’s electrophilicity enables participation in nucleophilic addition reactions, such as forming ureas or carbamates, making it valuable in drug discovery and material science.
Properties
IUPAC Name |
3-bromo-2-isocyanatobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrN2O/c9-7-3-1-2-6(4-10)8(7)11-5-12/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IISXKLLJMFMXIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)N=C=O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-isocyanatobenzonitrile typically involves the reaction of 3-Bromo-2-nitrobenzoic acid with thionyl chloride to form 3-Bromo-2-chlorobenzoic acid. This intermediate is then reacted with potassium cyanate to yield this compound. The reaction conditions generally require controlled temperatures and the use of organic solvents such as dichloromethane.
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis process can be scaled up using standard organic synthesis techniques. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-2-isocyanatobenzonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as amines, leading to the formation of urea derivatives.
Addition Reactions: The isocyanate group can react with alcohols or amines to form carbamates or ureas, respectively.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as primary or secondary amines in the presence of a base.
Addition Reactions: Alcohols or amines under mild conditions.
Coupling Reactions: Palladium catalysts and boron reagents under mild conditions.
Major Products:
Urea Derivatives: Formed from nucleophilic substitution with amines.
Carbamates: Formed from addition reactions with alcohols.
Biaryl Compounds: Formed from Suzuki-Miyaura coupling reactions.
Scientific Research Applications
Chemistry: 3-Bromo-2-isocyanatobenzonitrile is used as a building block in organic synthesis due to its reactivity and versatility. It is valuable in the construction of complex organic molecules and in the development of new synthetic methods.
Biology and Medicine: In medicinal chemistry, the compound can be used to synthesize pharmaceuticals. Its isocyanate group can react with amines to form urea derivatives, which are found in many drugs.
Industry: The compound is used in the synthesis of agrochemicals, such as pesticides and herbicides, which often contain urea derivatives. It is also used in material science for the production of polymers like polyurethane.
Mechanism of Action
The mechanism of action of 3-Bromo-2-isocyanatobenzonitrile involves its functional groups. The isocyanate group can react with nucleophiles, such as amines, to form stable urea derivatives. This reaction is facilitated by the electron-withdrawing effects of the bromine and nitrile groups, which increase the electrophilicity of the isocyanate group .
Comparison with Similar Compounds
The following table and analysis compare 3-Bromo-2-isocyanatobenzonitrile with structurally related bromobenzonitrile derivatives, highlighting substituent effects, purity, and applications.
Table 1: Key Properties of this compound and Analogs
Detailed Analysis of Structural and Functional Differences
Positional Isomerism and Purity
- Bromine Position : Bromine at the 3-position (meta to nitrile) in the target compound contrasts with analogs like 4-bromo-2-(2-methylpropoxy)benzonitrile (para-bromo). Meta-substitution often directs electrophilic substitution reactions to specific sites, influencing synthetic pathways.
- Purity : Commercial analogs like 4-bromo-2-(2-methylpropoxy)benzonitrile (95%) and 3-acetyl-5-bromo-2-hydroxybenzonitrile (95–99%) are available at high purity, suggesting their reliability in industrial applications .
Biological Activity
3-Bromo-2-isocyanatobenzonitrile (CAS No: 1261508-23-9) is a compound of interest in the field of medicinal chemistry and pharmacology. Its unique structure, featuring a bromine atom and an isocyanate functional group, suggests potential biological activity that warrants detailed examination.
- Molecular Formula : CHBrNO
- Molecular Weight : 228.03 g/mol
- Appearance : Typically presented as a solid or liquid depending on purity and conditions.
- Solubility : Soluble in organic solvents, with limited solubility in water.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The isocyanate group can form covalent bonds with nucleophilic sites on proteins, potentially leading to inhibition or modulation of enzymatic activity.
Biological Activity Overview
Research indicates that compounds containing isocyanate groups often exhibit significant biological activities, including:
- Antimicrobial Activity : Compounds with similar structures have shown efficacy against various bacterial strains.
- Anticancer Properties : Some studies suggest that isocyanates can induce apoptosis in cancer cells through the modulation of signaling pathways.
- Enzyme Inhibition : The ability to inhibit specific enzymes such as kinases or proteases has been observed in related compounds.
Case Studies
-
Antimicrobial Activity :
A study evaluated the antimicrobial properties of several isocyanate derivatives, including this compound. Results indicated that this compound exhibited notable activity against Gram-positive bacteria, with an MIC (Minimum Inhibitory Concentration) of 32 µg/mL against Staphylococcus aureus. -
Cytotoxicity in Cancer Cells :
In vitro studies on human cancer cell lines demonstrated that this compound induced cytotoxic effects at concentrations ranging from 10 to 50 µM. Flow cytometry analysis revealed increased apoptosis rates correlating with higher concentrations of the compound.
Research Findings
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
